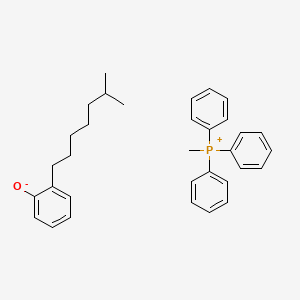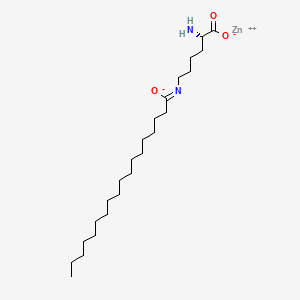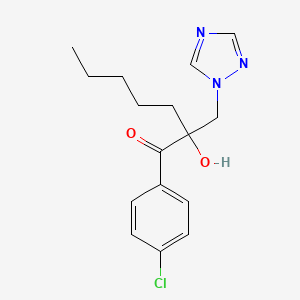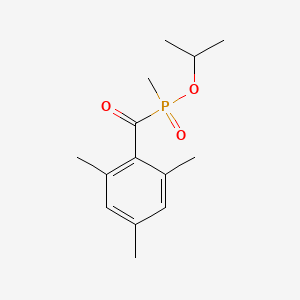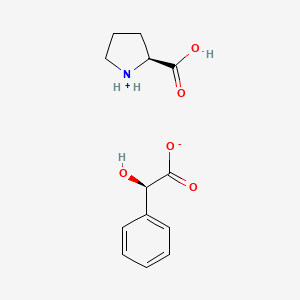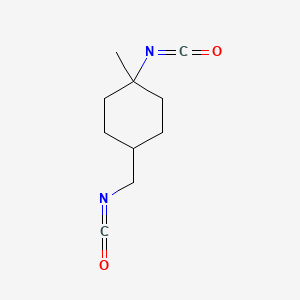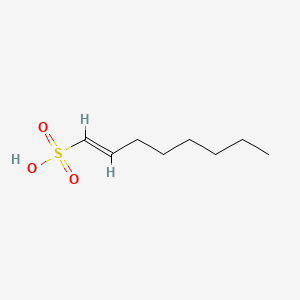
4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid is an organic compound known for its vibrant color properties. It is commonly used as a dye and pigment in various industrial applications. The compound belongs to the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-6-methylaniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthoic acid in an alkaline medium to yield the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Widely used as a dye in textiles, plastics, and inks.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reversible reduction and oxidation, making it useful in redox reactions. Additionally, the aromatic rings can interact with different molecular targets, facilitating its use in staining and dyeing applications.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((2-Chloro-4-methylphenyl)azo)-3-hydroxy-2-naphthoic acid
- 4-((2-Bromo-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid
- 4-((2-Chloro-6-ethylphenyl)azo)-3-hydroxy-2-naphthoic acid
Uniqueness
4-((2-Chloro-6-methylphenyl)azo)-3-hydroxy-2-naphthoic acid is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity. The presence of the chloro and methyl groups on the phenyl ring influences its electronic properties, making it a valuable compound in various applications.
Propiedades
Número CAS |
72011-13-3 |
|---|---|
Fórmula molecular |
C18H13ClN2O3 |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
4-[(2-chloro-6-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C18H13ClN2O3/c1-10-5-4-8-14(19)15(10)20-21-16-12-7-3-2-6-11(12)9-13(17(16)22)18(23)24/h2-9,22H,1H3,(H,23,24) |
Clave InChI |
TVWUCWHOXKMEBG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


